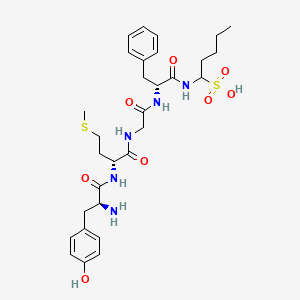
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide is a complex organic compound with the molecular formula C30H43N5O8S2 This compound is a peptide derivative, which means it is composed of amino acids linked together in a specific sequence The compound’s structure includes tyrosine, methionine, glycine, and phenylalanine residues, along with a sulfopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, the sulfopentyl group is introduced through a specific alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure efficient coupling reactions and minimal side reactions. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.
化学反応の分析
Types of Reactions
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The sulfopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s peptide backbone allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The sulfopentyl group may enhance its binding affinity or stability, contributing to its overall efficacy.
類似化合物との比較
Similar Compounds
- L-Tyrosyl-D-methionylglycyl-N-(1-phosphonopentyl)-D-phenylalaninamide
- L-Tyrosyl-D-methionylglycyl-N-(5-carboxypentyl)-D-phenylalaninamide
Uniqueness
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide is unique due to the presence of the sulfopentyl group, which imparts distinct chemical properties and potential biological activities. This modification can influence the compound’s solubility, stability, and interaction with molecular targets, setting it apart from other similar peptides.
特性
CAS番号 |
75796-34-8 |
|---|---|
分子式 |
C30H43N5O8S2 |
分子量 |
665.8 g/mol |
IUPAC名 |
1-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]pentane-1-sulfonic acid |
InChI |
InChI=1S/C30H43N5O8S2/c1-3-4-10-27(45(41,42)43)35-30(40)25(18-20-8-6-5-7-9-20)33-26(37)19-32-29(39)24(15-16-44-2)34-28(38)23(31)17-21-11-13-22(36)14-12-21/h5-9,11-14,23-25,27,36H,3-4,10,15-19,31H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)(H,35,40)(H,41,42,43)/t23-,24+,25+,27?/m0/s1 |
InChIキー |
XZJNNKBQRUCANK-MFNPRMOXSA-N |
異性体SMILES |
CCCCC(NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
正規SMILES |
CCCCC(NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
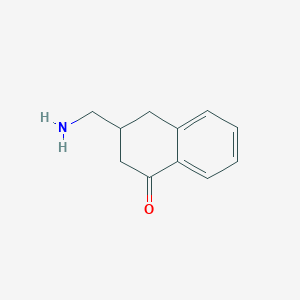
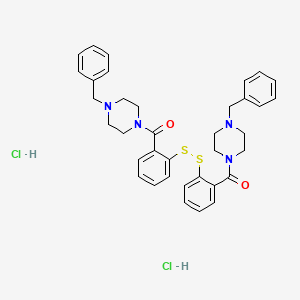


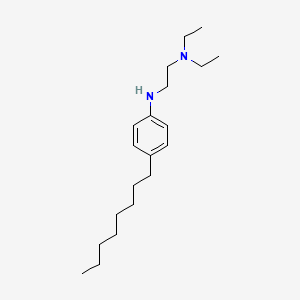


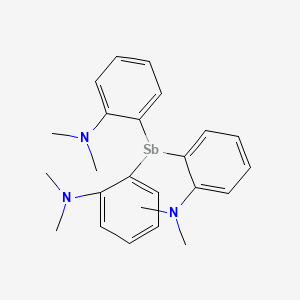
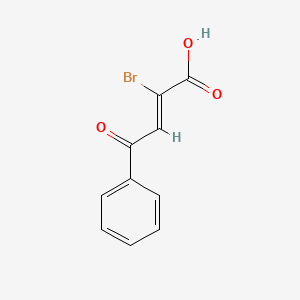
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
